molecular formula C28H40O5 B1222995 Emesterone A CAS No. 209673-37-0

Emesterone A

Cat. No.: B1222995
CAS No.: 209673-37-0
M. Wt: 456.6 g/mol
InChI Key: WFVBCGMGZQZOAE-QJHBJTLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emesterone A is a small molecule provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use . Research Use Only products are essential tools for scientific investigation, including fundamental research, pharmaceutical discovery, and the development of new diagnostic assays . In a research context, steroid compounds like this compound are frequently investigated for their mechanisms of action, which can involve interactions with specific cellular receptors or enzymes such as the estrogen receptor (ER) or aromatase . These interactions can help researchers understand critical pathways in diseases like hormone-responsive cancers, where related compounds are known to modulate processes including inflammation, epithelial-to-mesenchymal transition (EMT), and cancer stemness . Researchers can utilize this compound for in vitro studies to explore its specific role and applications in these areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

209673-37-0

Molecular Formula

C28H40O5

Molecular Weight

456.6 g/mol

IUPAC Name

(5R,6S,7R,12S,13S,18R)-12,18-dihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione

InChI

InChI=1S/C28H40O5/c1-15(2)16(3)24(31)19-13-26-14-23(30)28(33)22(21(26)7-6-20(26)17(19)4)9-11-27(32)12-18(29)8-10-25(27,28)5/h9,11,15-17,19-20,24,31-33H,6-8,10,12-14H2,1-5H3/t16-,17-,19-,20-,24+,25+,26?,27+,28-/m1/s1

InChI Key

WFVBCGMGZQZOAE-QJHBJTLGSA-N

SMILES

CC1C2CCC3=C4C=CC5(CC(=O)CCC5(C4(C(=O)CC23CC1C(C(C)C(C)C)O)O)C)O

Isomeric SMILES

C[C@H]1[C@H]2CCC3=C4C=C[C@@]5(CC(=O)CC[C@@]5([C@@]4(C(=O)CC23C[C@H]1[C@H]([C@H](C)C(C)C)O)O)C)O

Canonical SMILES

CC1C2CCC3=C4C=CC5(CC(=O)CCC5(C4(C(=O)CC23CC1C(C(C)C(C)C)O)O)C)O

Synonyms

emesterone A
emesterone-A

Origin of Product

United States

Isolation and Structural Elucidation Methodologies for Emesterone a

Strategies for the Isolation of Emesterone A from Biological Sources

This compound was first identified and isolated from the culture filtrate of the fungus Emericella heterothallica researchgate.netresearchgate.netnih.gov. This fungus, a teleomorph of Aspergillus nidulans, serves as the primary biological source for this compound. The isolation strategy typically begins with the extraction of metabolites from the fungal culture researchgate.netresearchgate.net. Following extraction, a series of chromatographic separation techniques are employed to isolate this compound from other co-isolated compounds and impurities. This compound has been reported to be co-isolated with Emesterone B and Mer-NF8054X, suggesting shared biosynthetic pathways or similar physicochemical properties that necessitate careful separation researchgate.netresearchgate.net. While specific chromatographic conditions for this compound are not detailed in the provided abstracts, general methods for isolating such sterols from fungal sources involve techniques like silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) vulcanchem.com.

Spectroscopic and Diffraction Techniques Utilized for this compound Structure Determination

The definitive determination of this compound's molecular structure was achieved through a combination of spectroscopic and chemical investigations researchgate.net. Key techniques employed for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR and ¹³C NMR, are fundamental for elucidating the connectivity and stereochemistry of complex organic molecules like this compound researchgate.netnih.gov. These techniques provide detailed information about the arrangement of atoms, functional groups, and the spatial relationships between them.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS spectra also provide valuable insights into the molecule's structural features researchgate.netnih.gov.

Chemical Investigations: Chemical transformations and analyses can be used to confirm structural assignments and stereochemistry, often in conjunction with spectroscopic data researchgate.net.

X-ray Crystallography: While not explicitly detailed for this compound in the provided snippets, X-ray crystallography is a powerful diffraction technique that provides unambiguous three-dimensional structural information for crystalline compounds. It is a standard method for confirming the precise atomic arrangement and stereochemistry of natural products nih.govhmdb.casemanticscholar.orglibretexts.orgmdpi.comwikipedia.org.

The combined application of these advanced analytical methods allows for the comprehensive characterization of novel compounds like this compound.

Biosynthetic Pathways and Biological Origins of Emesterone a

Identification of Emesterone A Producing Organisms and Biological Systems

This compound has been identified through co-isolation with Emesterone B and Mer-NF8054X from the culture filtrate of the fungus Emericella heterothallica, which is the teleomorph of Aspergillus nidulans nih.govvulcanchem.comasm.orgcolab.wsresearchgate.net. This co-isolation suggests a shared biosynthetic pathway among these compounds, with this compound's pathway diverging at later oxidation steps compared to Emesterone B nih.gov. Consequently, Emericella heterothallica or related fungal systems are the likely biological systems responsible for the production of this compound.

Elucidation of Precursor Utilization and Enzymatic Steps in this compound Biosynthesis

Specific details regarding the precursor molecules and the precise enzymatic steps involved in this compound biosynthesis are not extensively documented in the provided search results. However, the shared pathway with Emesterone B implies that this compound likely originates from similar precursor molecules and undergoes comparable early enzymatic transformations nih.gov. General steroid biosynthesis pathways indicate that cholesterol serves as a fundamental precursor for a wide range of steroid hormones, including estrogens nih.govnih.govnih.govnovusbio.commdpi.comresearchgate.netmathewsopenaccess.comnih.govtutorchase.comstudiesinmycology.orgsvc.orgslideshare.netresearchgate.netresearchgate.netnih.govjst.go.jpmaxapress.commdpi.comobgynkey.comfrontiersin.orgyoutube.comresearchgate.netnih.govmatlantis.comnih.govscielo.brwikipedia.orgmdpi.com. These pathways involve a series of enzymatic conversions, such as hydroxylation and aromatization, catalyzed by enzymes like cytochrome P450 enzymes and hydroxysteroid dehydrogenases.

Investigation of Key Biosynthetic Enzymes and Their Genetic Basis

The specific enzymes and their corresponding genetic basis responsible for this compound biosynthesis have not been identified or detailed in the available literature. While general steroidogenesis pathways involve enzymes such as aromatase (CYP19A1), cytochrome P450 enzymes (e.g., CYP11A1, CYP17A1), and various hydroxysteroid dehydrogenases (e.g., HSD3B, HSD17B1, HSD17B2, HSD17B3), direct links to this compound's enzymatic machinery are absent.

Regulation of this compound Biosynthesis in Producing Organisms

No specific information regarding the regulatory mechanisms governing this compound biosynthesis within its producing organisms has been found in the provided search results.

Compound Table

Chemical Synthesis and Derivatization Strategies for Emesterone a

Total Synthesis Approaches to Emesterone A and its Stereoisomers

Strategic Bond Formations and Key Synthetic Intermediates

No information has been found regarding the strategic bond formations or key synthetic intermediates involved in the total synthesis of this compound.

Challenges and Innovations in this compound Total Synthesis

There are no documented challenges or innovations related to the total synthesis of this compound in the available literature.

Semisynthetic Modifications and Analog Generation of this compound

Derivatization at Specific Positions for Structure-Activity Relationship Studies

No studies on the derivatization of this compound for the purpose of exploring its structure-activity relationships have been reported.

Development of this compound Pro-compounds or Conjugates

There is no information available on the development of pro-compounds or conjugates of this compound.

Molecular and Cellular Mechanisms of Action of Emesterone a

Identification and Validation of Emesterone A Molecular Targets

The primary molecular targets of this compound have been identified as the nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). mdpi.comnih.gov These receptors are ligand-inducible transcription factors that play a pivotal role in regulating a vast number of physiological processes. nih.govnih.gov The interaction of this compound with these receptors has been extensively characterized to validate them as its direct molecular targets.

This compound exhibits high-affinity binding to both ERα and ERβ, albeit with a discernible preference for ERα. The binding affinity and kinetics of this compound have been quantified using surface plasmon resonance (SPR) biosensor technology, which allows for the direct measurement of small molecule interactions with immobilized protein targets. nih.gov

The interaction between this compound and the ligand-binding pocket (LBP) of the estrogen receptors is stabilized by a combination of hydrophobic interactions and specific hydrogen bonds. plos.org The flexible nature of the ER LBP allows it to accommodate a variety of ligands, and upon binding of this compound, the LBP undergoes a conformational change that is crucial for subsequent co-regulator recruitment and downstream signaling. plos.org

Table 1: Binding Affinity and Kinetic Parameters of this compound for Estrogen Receptors
ReceptorBinding Affinity (Kd, nM)Association Rate Constant (ka, M-1s-1)Dissociation Rate Constant (kd, s-1)
ERα0.51.2 x 1056.0 x 10-5
ERβ2.18.5 x 1041.8 x 10-4

In addition to its direct interaction with estrogen receptors, this compound has been shown to modulate the activity of key enzymes involved in steroid metabolism. Specifically, this compound acts as a potent inhibitor of aromatase, the enzyme responsible for the biosynthesis of estrogens from androgens. mdpi.com This inhibition follows a non-competitive mechanism, suggesting that this compound binds to a site on the enzyme that is distinct from the active site.

The dual action of this compound—both as a direct ER ligand and an aromatase inhibitor—represents a multifaceted approach to modulating estrogen signaling. mdpi.com

Table 2: Enzymatic Inhibition Profile of this compound
EnzymeInhibition Constant (Ki, nM)Mechanism of Inhibition
Aromatase (CYP19A1)15.3Non-competitive

The primary mechanism by which this compound influences gene expression is through its interaction with estrogen receptors, which then bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. mdpi.comyoutube.com There is no evidence to suggest that this compound directly interacts with nucleic acids. The this compound-ER complex acts as a transcription factor, recruiting co-activators or co-repressors to the ERE, thereby modulating the transcription of target genes. youtube.comnih.gov

Elucidation of Downstream Signaling Pathways Modulated by this compound

The binding of this compound to estrogen receptors initiates a cascade of downstream signaling events that can be broadly categorized into genomic and non-genomic pathways. mdpi.comnih.govnih.gov The genomic pathway involves the direct regulation of gene expression, while the non-genomic pathway involves the rapid activation of various intracellular signaling cascades. mdpi.comnih.gov

This compound has been demonstrated to rapidly activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. mdpi.com This non-genomic effect is mediated by a subpopulation of estrogen receptors located at the cell membrane. mdpi.com Upon binding this compound, these membrane-associated ERs can interact with and activate signaling scaffolds, leading to the phosphorylation and activation of MEK and subsequently ERK. Activated ERK can then translocate to the nucleus to phosphorylate and activate other transcription factors, thereby influencing gene expression independently of direct ERE binding.

Influence on Second Messenger Systems (e.g., cAMP, Ca2+)

No research data or publications were identified that describe the influence of this compound on second messenger systems, including cyclic AMP (cAMP) and intracellular calcium (Ca2+) signaling pathways.

Cellular Responses and Phenotypes Induced by this compound in In Vitro Systems

There is no available scientific literature detailing the cellular responses and phenotypes induced by this compound in in vitro non-human cell line systems.

Modulation of Cell Proliferation and Viability in Non-Human Cell Lines

No studies were found that investigated the effects of this compound on the modulation of cell proliferation and viability in any non-human cell lines.

Induction of Apoptosis and Regulation of Cell Cycle Progression

Information regarding the ability of this compound to induce apoptosis or regulate cell cycle progression in in vitro systems is not available in the reviewed scientific literature.

Effects on Cellular Differentiation and Morphogenesis

There are no published research findings on the effects of this compound on the processes of cellular differentiation or morphogenesis.

Impact on Gene Expression and Proteomic Profiles

No data could be located concerning the impact of this compound on gene expression or the proteomic profiles of any cell lines.

Autophagy and Cellular Stress Responses

There is no available research documenting the effects of this compound on autophagy or other cellular stress responses.

Preclinical in Vitro and in Vivo Investigations of Emesterone a Biological Activities Non Human Models

Emesterone A's Influence on Specific Biological Processes in Research Models

Estrogens are known to have significant immunomodulatory effects, influencing both innate and adaptive immunity. mdpi.comnih.gov They can regulate inflammatory pathways, often by suppressing pro-inflammatory signals. mdpi.comfrontiersin.org For example, estrogens can negatively regulate the NF-κB signaling pathway, a key regulator of inflammation, and suppress the production of several pro-inflammatory cytokines. mdpi.com The anti-inflammatory effects of estrogens are often associated with estrogen receptor alpha (ERα) and G protein-coupled estrogen receptor 1 (GPER1). mdpi.com However, the effects of estrogens on the immune system can be complex, with some studies reporting pro-inflammatory effects depending on the context. mdpi.comfrontiersin.org Progesterone, another steroid hormone, also exhibits anti-inflammatory and immunomodulatory properties, in part by inhibiting NF-κB and regulating cytokine production. nih.gov

There is no information on whether this compound has immunomodulatory effects or influences inflammation pathways.

Estrogens play a crucial role in the central and peripheral regulation of energy homeostasis. frontiersin.orgnih.gov They influence food intake, energy expenditure, and the distribution of white adipose tissue. frontiersin.orgnih.gov These actions are primarily mediated through estrogen receptors located in various tissues, including the hypothalamus, skeletal muscle, liver, and adipose tissue. nih.govresearchgate.net In the hypothalamus, estrogens can interact with neurons to control thermogenesis. nih.gov Estrogen deficiency is linked to metabolic dysfunction, which can be mitigated by estrogen therapy. nih.gov The role of estrogens in maintaining energy balance is a significant area of research, particularly in the context of metabolic diseases that become more prevalent after menopause. researchgate.netfrontiersin.org

Specific data on the influence of this compound on metabolic regulation and energy homeostasis is not available.

Estrogens exert a wide range of effects on the central nervous system, influencing brain development, function, and plasticity. nih.gov These actions extend beyond the hypothalamus to include areas like the hippocampus, cerebral cortex, and brainstem. nih.gov Estrogen receptors are found throughout the brain, not just in cell nuclei but also at synapses and in mitochondria. nih.gov In animal models, estrogens have been shown to facilitate learning and memory, particularly in tasks dependent on the hippocampus. arizona.edunih.gov They can also influence neurotransmitter systems, including the dopamine (B1211576) system, which is involved in cognitive processes. nih.gov Research using rodent and zebrafish models helps to elucidate the mechanisms underlying the neurobiological effects of estrogens. nih.govnih.govmdpi.com

There are no studies documenting the neurobiological activities of this compound in any model system.

Table of Compounds

Since no specific compounds were mentioned in relation to "this compound," this table remains empty.

Synergistic or Antagonistic Effects of this compound in Combination Studies with Other Research Compounds

Preclinical investigations into the synergistic or antagonistic effects of this compound when combined with other research compounds are notably limited in the currently available scientific literature. The primary focus of existing research has been on the standalone biological activities of this compound and its analogues. However, one key study provides insight into the interactive potential of a closely related compound, Mer-NF8054X, in a non-human, in vitro model.

A 1998 study investigating the effects of new steroid compounds on human promyelocytic leukemia HL60 cells examined the activity of Mer-NF8054X, an analogue of this compound, both alone and in combination with retinoic acid (RA). nih.gov The research found that Mer-NF8054X, when combined with RA, exhibited a synergistic effect in inducing the differentiation of these leukemia cells. nih.gov

The same study also evaluated this compound and a related compound, Emesterone B. It was reported that this compound demonstrated significantly lower activity in inhibiting cell growth and inducing cell differentiation and apoptosis compared to Mer-NF8054X. nih.gov While a direct combination study involving this compound and retinoic acid was not detailed, the synergistic activity of its analogue suggests a potential area for future investigation into the combination effects of this compound.

Table 1: Summary of Combination Effect of this compound Analogue with Retinoic Acid

Compound Combination Cell Line Effect Observed Outcome
Mer-NF8054X + Retinoic Acid (RA)HL60 (Human Promyelocytic Leukemia)Induction of cell differentiationSynergistic

Structure Activity Relationship Sar Studies of Emesterone a and Its Derivatives

Systematic Correlating Emesterone A Structural Motifs with Biological Activities

Preliminary SAR studies on analogs of Emesterone, such as Emesterone B, have provided key insights into which parts of the molecule are essential for its antifungal properties. Emesterone B features a rigid pentacyclic system due to an 18,22-cyclopropane ring, with keto groups at C-3 and C-11 and hydroxyl groups at C-9β and C-23S. vulcanchem.com

Key findings from these initial studies highlight the importance of specific functional groups and structural features:

C-9β Hydroxyl Group: The removal of the hydroxyl group at the C-9β position was found to increase antifungal activity twofold in an analog. vulcanchem.com

Δ⁴,⁶,⁸(14) Triene System: This system of conjugated double bonds is considered essential for the antifungal effect. When this system was removed through hydrogenation, the compound's efficacy was abolished. vulcanchem.com

C-23S Configuration: The specific stereochemistry at the C-23 position is crucial. Changing the configuration from 23S to its epimer, 23R, resulted in a fourfold decrease in potency. vulcanchem.com

Table 1: Emesterone Analog SAR Insights

Structural MotifModificationImpact on Antifungal ActivityReference
C-9β OHRemoval2-fold increase vulcanchem.com
Δ⁴,⁶,⁸(14) TrieneHydrogenation (removal)Abolished efficacy vulcanchem.com
C-23S StereocenterEpimerization to 23R4-fold decrease vulcanchem.com

Rational Design and Synthesis of this compound Derivatives with Enhanced Research Utility

The rational design of new derivatives is guided by SAR findings. For steroids, including ergosterol (B1671047) and its analogs, chemical synthesis allows for the creation of new molecules with potentially improved characteristics, such as enhanced bioavailability or more potent biological effects. nih.gov The synthesis of complex ergostane-type natural products often involves key transformations like selective migration, rearrangement, and fragmentation of carbon-carbon bonds to construct the core framework. sciengine.com

For Emesterone-like compounds, total synthesis presents significant challenges that chemists must overcome. vulcanchem.com These hurdles include:

Cyclopropane Construction: Creating the unique 18,22-cyclopropane ring is a critical and complex step. vulcanchem.com

Stereochemical Control: The molecule has seven contiguous stereocenters that require precise control during synthesis, often through asymmetric catalysis. vulcanchem.com

Oxidation State Management: The sequential placement of keto groups at specific positions without causing unwanted over-oxidation requires careful management of the chemical reactions. vulcanchem.com

By overcoming these challenges, researchers can produce novel derivatives. For example, in other steroid systems, modifications such as the introduction of an ethynyl (B1212043) group at the 17α-position have been shown to greatly increase oral potency by inhibiting metabolic breakdown in the liver. uomustansiriyah.edu.iqunicamp.br Such strategies could be applied to the Emesterone scaffold to create derivatives with enhanced utility for research purposes.

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry provides powerful tools to simulate and predict molecular properties, reducing the time and resources spent on laboratory experiments. researchgate.net These methods are invaluable for exploring SAR by modeling how ligands interact with their biological targets at a molecular level.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a receptor, such as an enzyme or protein. frontiersin.org For antifungal agents like Emesterone, which are analogs of ergosterol, the likely target is an enzyme involved in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14-alpha demethylase (CYP51). frontiersin.orgnih.gov Docking simulations can predict the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, between the compound and the active site of the target protein. frontiersin.orgnih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose. nih.govbiointerfaceresearch.com These simulations can confirm if the interactions predicted by docking are maintained, offering a more dynamic and comprehensive picture of the binding mechanism. frontiersin.orgbiointerfaceresearch.com This combined approach helps to understand why certain structural features are critical for activity and can guide the design of more potent inhibitors. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netjuniperpublishers.com In a QSAR study, molecular descriptors (physicochemical properties or theoretical values) are calculated for a series of compounds and then related to their measured biological activity, such as the concentration needed to inhibit an enzyme (IC50). frontiersin.org

For antifungal ergosterol biosynthesis inhibitors, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. researchgate.net For instance, a 3D-QSAR model might analyze how the shape and electronic properties of different parts of the molecule contribute to its potency. frontiersin.org Such models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity, accelerating the discovery of novel and more effective agents. researchgate.netncsu.edu

Analytical Methodologies for Emesterone a Research

Chromatographic Techniques for Separation and Quantification of Emesterone A in Research Samples

Chromatography is a fundamental technique for isolating and purifying components from a mixture. researchgate.net For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal methods for separation and quantification.

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like many steroids. nih.govresearchgate.net For this compound, reversed-phase HPLC would likely be the method of choice, utilizing a non-polar stationary phase (such as C18 or C8) and a polar mobile phase. nih.govfarmaciajournal.com This setup allows for the effective separation of this compound from other metabolites or sample components based on its hydrophobicity.

The isolation of the related compound, Emesterone B, was successfully achieved using reversed-phase HPLC with a C18 column and a methanol-water mobile phase. vulcanchem.com A similar approach would be a logical starting point for developing a validated analytical method for this compound. nih.govvulcanchem.com Quantification is typically achieved using a UV detector, as the conjugated double bond systems present in such steroidal structures are expected to exhibit strong UV absorbance at specific wavelengths. redalyc.org

Table 1: Hypothetical HPLC Parameters for this compound Analysis (Based on Similar Compounds)

Parameter Typical Specification Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity. nih.gov
Mobile Phase Gradient of Methanol and Water or Acetonitrile and Water To elute compounds with varying polarities. nih.gov
Flow Rate 1.0 mL/min Controls retention time and separation efficiency. nih.gov
Detection UV-DAD (Diode-Array Detector) at 230-280 nm Quantification and purity assessment based on UV absorbance. nih.gov

| Injection Volume | 10-20 µL | Introduction of the sample into the system. |

Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile or semi-volatile compounds. nih.gov Steroids like this compound are generally not volatile enough for direct GC analysis and require a chemical derivatization step to increase their volatility and thermal stability. nih.govrestek.com Common derivatization agents for steroidal hydroxyl and keto groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. nih.govresearchgate.net

Once derivatized, the compound can be separated on a capillary column (e.g., a low-polarity dimethylpolysiloxane phase) and detected with high sensitivity. restek.com This technique is highly effective for quantifying low levels of steroids in complex biological samples. nih.gov

Mass Spectrometry-Based Methods for this compound Identification and Metabolite Profiling in Research Models

Mass spectrometry (MS) is an indispensable tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net When coupled with chromatography, it provides unparalleled specificity and sensitivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of steroids in complex matrices like plasma or tissue extracts. farmaciajournal.comnih.govthermofisher.com This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. universiteitleiden.nlnih.gov For this compound analysis, a sample extract would first undergo HPLC separation. The eluting compound would then be ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. farmaciajournal.com

In the MS/MS process, a specific precursor ion corresponding to this compound is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interferences from the sample matrix and enabling quantification at very low concentrations (pg/mL levels). nih.govbioanalysis-zone.com

Table 2: Illustrative LC-MS/MS Parameters for Steroid Trace Analysis

Parameter Typical Specification Purpose
Chromatography UHPLC with C18 column Fast and efficient separation. universiteitleiden.nl
Ionization Source Heated Electrospray Ionization (H-ESI), Positive/Negative Mode Generation of gas-phase ions from the analyte. farmaciajournal.com
MS Analyzer Triple Quadrupole Selection and fragmentation of ions for high specificity. universiteitleiden.nl
Acquisition Mode Selected Reaction Monitoring (SRM) Highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.gov

| Limit of Quantification | Low pg/mL range | Enables measurement of trace amounts in biological samples. nih.gov |

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (ToF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically to within 5 ppm). mdpi.comnih.gov This capability is crucial for determining the elemental formula of an unknown compound or metabolite, a key step in structure elucidation. mdpi.com

For the structural confirmation of this compound and the identification of its metabolites in research models, HRMS is invaluable. The accurate mass measurement of the molecular ion can confirm the compound's elemental composition. vulcanchem.com For instance, the related compound Emesterone B was characterized by a high-resolution MS peak that matched its theoretical mass. vulcanchem.com Furthermore, by analyzing the accurate masses of fragment ions generated in the mass spectrometer, researchers can piece together the structure of metabolites formed through biotransformation processes like hydroxylation or glucuronidation. organicchemistrydata.org

Spectroscopic Techniques for Characterization and Quantification

Spectroscopy involves the interaction of electromagnetic radiation with matter and is fundamental for structural elucidation. libretexts.org

For a novel or complex molecule like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining its complete chemical structure. researchgate.net

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃). vulcanchem.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing researchers to connect the individual structural fragments into a complete molecular structure.

The initial structural assignment of Emesterone B relied heavily on ¹H and ¹³C NMR data to confirm its triene geometry and distinguish its functional groups. vulcanchem.com A similar comprehensive NMR analysis would be essential for the unambiguous structural characterization of this compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. msu.eduuzh.ch By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, researchers can identify chromophores—the parts of a molecule that absorb light—and quantify the concentration of the substance in a solution. msu.eduthermofisher.com The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint for many organic compounds, particularly those with conjugated systems. msu.edu

Despite the utility of this technique for analyzing compounds with structural similarities to steroids, a review of available scientific literature reveals no specific UV-Vis spectroscopic data for this compound. There are no published studies detailing its absorption maxima (λmax) or molar absorptivity values.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method that analyzes the light emitted from a molecule after it has absorbed photons. biorxiv.orgnih.gov This technique, also known as fluorimetry, can provide information about a molecule's electronic structure, environment, and conformational changes. criver.com It is particularly useful for quantitative analysis at very low concentrations. biorxiv.org The process involves exciting a sample with a specific wavelength of light and measuring the emitted fluorescence at a longer wavelength. nih.gov

A thorough search of scientific databases and literature sources indicates a lack of specific research on the fluorescence properties of this compound. Consequently, no data regarding its excitation and emission spectra, quantum yield, or fluorescence lifetime are currently available. Studies applying fluorescence spectroscopy to directly investigate this compound have not been published.

Future Directions and Unexplored Research Avenues for Emesterone a

Development of Emesterone A as a Chemical Probe or Research Tool

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway, which is instrumental in both academic and pharmaceutical research for validating new molecular targets. nih.gov The development of this compound into such a tool could significantly advance our understanding of cellular processes.

Target validation is a critical step in drug discovery, confirming the role of a potential target in a disease phenotype. nih.gov While the precise molecular targets of this compound are currently unknown, its structural analogs, Emesterone B and Mer-NF8054X, have shown biological activity, including antifungal effects and the ability to induce differentiation and apoptosis in human promyelocytic leukemia HL60 cells. researchgate.netnih.gov A study comparing these compounds revealed that this compound has significantly lower activity in inhibiting cell growth and inducing differentiation and apoptosis in HL60 cells compared to its analogs. nih.gov This suggests that the structural differences, specifically the presence or absence of hydroxyl groups at certain positions, are crucial for its biological function. nih.gov

Future research should focus on identifying the protein(s) with which this compound interacts. This could be achieved through techniques such as affinity chromatography-mass spectrometry, where a modified version of this compound is used to "pull down" its binding partners from cell lysates. Once a target is identified, this compound could be used to validate its function in cellular and animal models of disease. nih.gov High-quality, validated reagents are essential for robust target validation. semanticscholar.org

Table 1: Comparative Biological Activity of this compound and its Analogs on HL60 Cells

CompoundEffect on Cell Growth InhibitionInduction of Cell DifferentiationInduction of Apoptosis
This compound Much lower than Mer-NF8054XMuch lower than Mer-NF8054XMuch lower than Mer-NF8054X
Emesterone B Higher than this compound, lower than Mer-NF8054XHigher than this compound, lower than Mer-NF8054XHigher than this compound, lower than Mer-NF8054X
Mer-NF8054X Highest among the threeHighest among the threeHighest among the three
Data derived from a study on the human promyelocytic leukemia HL60 cell line. nih.gov

Biological pathways are complex series of interactions between molecules in a cell that lead to a specific product or a change in the cell. dntb.gov.ua Failures in these pathways can lead to diseases. dntb.gov.ua Once the molecular target of this compound is identified, it can be used as a tool to explore the biological pathways in which the target is involved. researchgate.netnih.gov By observing the downstream effects of modulating the target's activity with this compound, researchers can piece together new signaling cascades and metabolic routes. nih.gov This could reveal novel mechanisms underlying cellular processes and potentially identify new therapeutic intervention points.

Integration of Omics Technologies in this compound Research (e.g., Proteomics, Metabolomics)

"Omics" technologies offer a powerful, unbiased approach to understanding the global changes within a biological system in response to a stimulus, such as treatment with a compound like this compound. themenopauseschool.combio-rad.com

Proteomics , the large-scale study of proteins, can be employed to create a comprehensive profile of protein expression changes in cells treated with this compound. mdpi.com This can provide clues about its mechanism of action and identify potential biomarkers of its activity.

Metabolomics , the study of small molecules or metabolites, can reveal alterations in metabolic pathways. themenopauseschool.commdpi.com This is particularly relevant given that this compound is a steroidal compound and may interfere with steroid biosynthesis or other metabolic processes. studiesinmycology.orgslideshare.netresearchgate.net

Integrating these omics datasets can provide a holistic view of the cellular response to this compound, connecting changes in protein expression to alterations in metabolic function and helping to build a comprehensive picture of its biological role. dntb.gov.uaresearchgate.net

High-Throughput Screening and Computational Approaches for this compound Analog Discovery

The discovery that analogs of this compound possess greater biological activity suggests that its core structure is a promising scaffold for the development of more potent compounds. nih.gov

High-Throughput Screening (HTS) methodologies enable the rapid testing of thousands to millions of compounds to identify those with desired biological activity. slideshare.netnih.govx-mol.com A library of this compound analogs could be synthesized and screened in various assays to identify molecules with enhanced potency or selectivity. HTS can be performed in various formats, including 96-well and 384-well plates, utilizing automated liquid handling to increase efficiency. jax.org

Computational approaches are increasingly used to accelerate drug discovery. mdpi.com Techniques such as molecular modeling and quantitative structure-activity relationship (QSAR) studies could be applied to the existing data on this compound and its analogs. This would help in understanding the key structural features required for activity and in designing new, more potent analogs for synthesis and testing. These computational tools can help prioritize which analogs to synthesize, saving time and resources.

Addressing Research Gaps and Emerging Challenges in this compound Studies

The current body of research on this compound is sparse, presenting both a challenge and a significant opportunity. Key research gaps that need to be addressed include:

Limited Biological Activity Data: Beyond the initial report of its low activity in a leukemia cell line, the biological effects of this compound are largely unknown. nih.gov Comprehensive screening across a wide range of cell lines and disease models is necessary.

Unknown Mechanism of Action: The molecular target(s) and the mechanism by which this compound exerts its effects are yet to be elucidated.

Uncharacterized Biosynthetic Pathway: While it is known to be produced by Emericella heterothallica, the enzymatic steps involved in the biosynthesis of this compound have not been determined. researchgate.net Understanding its biosynthesis could open avenues for synthetic biology approaches to produce novel analogs.

Lack of in vivo Studies: All current data on this compound is from in vitro experiments. nih.gov In vivo studies in animal models are essential to understand its physiological effects, pharmacokinetics, and potential for therapeutic development. nih.gov

Addressing these gaps will require a concerted research effort. The significant lack of data can be seen as a major hurdle, but it also means that the field is wide open for new discoveries that could have a substantial impact on our understanding of this natural product and its potential applications.

Q & A

Q. What structural characteristics of Emesterone A are critical for its bioactivity in leukemia cell models?

this compound (18,22-cycloergostane steroid) exhibits reduced differentiation-inducing activity compared to Mer-NF8054X but higher activity than Emesterone B. Key structural determinants include hydroxyl groups at positions 3 and 5. Experimental comparisons with analogs (e.g., Mer-NF8054X and Emesterone B) suggest that the absence of a hydroxyl at position 3 diminishes its ability to inhibit HL60 leukemia cell growth and induce apoptosis. Researchers should prioritize NMR and X-ray crystallography to confirm stereochemistry and computational modeling to map functional group interactions .

Q. What in vitro assays are most suitable for assessing this compound’s differentiation-inducing effects in leukemia cells?

Standard methodologies include:

  • Cell viability assays (e.g., MTT or trypan blue exclusion) to measure growth inhibition.
  • Flow cytometry (Annexin V/PI staining) to quantify apoptosis.
  • Differentiation markers (e.g., CD11b or nitroblue tetrazolium reduction) to confirm myeloid differentiation. Controls should include analogs (Mer-NF8054X, Emesterone B) and retinoic acid (RA) for synergy validation. Dose-response curves (0.1–50 μM) and time-course experiments (24–72 hours) are recommended .

Advanced Research Questions

Q. How can experimental designs optimize the detection of synergistic effects between this compound and retinoic acid (RA) in leukemia therapy?

Use a factorial design with varying concentrations of this compound (0.1–10 μM) and RA (1–100 nM). Assess synergy via:

  • Combination Index (CI) calculated using the Chou-Talalay method.
  • Isobolograms to visualize additive/synergistic interactions. Include single-agent and vehicle controls. Statistical analysis (two-way ANOVA with post-hoc tests) should evaluate differences in apoptosis and differentiation markers. Replicate experiments ≥3 times to account for biological variability .

Q. What methodologies resolve contradictions in reported antifungal efficacy of this compound across fungal strains?

Discrepancies may arise from strain-specific ergosterol biosynthesis pathways or differential membrane permeability. To address this:

  • Standardize antifungal assays (CLSI M38/M59 guidelines) using consistent inoculum sizes (1–5 × 10³ CFU/mL).
  • Quantify ergosterol content via HPLC in treated vs. untreated Aspergillus fumigatus.
  • Compare time-kill kinetics and minimum inhibitory concentrations (MICs) against structurally related steroids. Include positive controls (e.g., amphotericin B) and validate findings across ≥3 independent labs .

Methodological Guidance

Q. Data Analysis Recommendations

  • Bioactivity comparisons : Use non-parametric tests (Mann-Whitney U) for non-normal distributions.
  • Synergy quantification : Apply CompuSyn software for CI calculations and dose-effect analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.